molecular formula C11H18N2O2 B1388398 Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate CAS No. 477787-73-8

Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate

Cat. No.: B1388398
CAS No.: 477787-73-8
M. Wt: 210.27 g/mol
InChI Key: SMRXXAYKLVVIGE-UHFFFAOYSA-N
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Description

Introduction to Ethyl 1-(2-Cyanoethyl)piperidine-4-carboxylate

Chemical Identity and Structural Classification

This compound has the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol . Its IUPAC name reflects its structure: a piperidine ring substituted at position 1 with a 2-cyanoethyl group and at position 4 with an ethyl ester (Figure 1).

Key Structural Features:
  • Piperidine core : A six-membered heterocycle with one nitrogen atom.
  • Ester group : Ethyl carboxylate at position 4, enhancing electrophilicity.
  • Cyanoethyl substituent : A nitrile-bearing ethyl group at position 1, enabling nucleophilic or reduction reactions.

Table 1: Molecular Properties

Property Value
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
CAS Number 56593-86-3
Key Functional Groups Ester, nitrile, tertiary amine

The stereochemistry of the piperidine ring and substituents is not explicitly detailed in literature, suggesting synthetic routes may yield racemic mixtures or planar configurations.

Historical Development and Research Context

The compound emerged from efforts to functionalize piperidine scaffolds for drug discovery. Early synthesis methods involved:

  • Nucleophilic substitution : Reacting piperidine-4-carboxylic acid derivatives with 2-cyanoethyl halides under basic conditions.
  • Esterification : Using ethanol and thionyl chloride to convert piperidine-4-carboxylic acid to its ethyl ester.

A notable advancement is the use of sodium hydroxide and 2-cyanoethyl bromide to achieve yields up to 91%. Patent CN108484484B describes homologation strategies for related piperidinecarboxylates, highlighting the role of catalysts like potassium tert-butoxide in optimizing cyanoethyl group incorporation.

Significance in Pharmaceutical Intermediates

This compound is pivotal in synthesizing:

  • Opioid analogs : Piperidine derivatives like fentanyl and carfentanil utilize similar intermediates for N-alkylation and acylation.
  • NLRP3 inflammasome inhibitors : The piperidine-cyanoethyl motif appears in compounds targeting interleukin-1β modulation.
  • Antiviral agents : Cyanoethyl groups facilitate click chemistry for prodrug development.

Reactivity Highlights :

  • The nitrile group undergoes hydrolysis to carboxylic acids or amides.
  • The ester can be saponified to acids or transesterified for prodrug design.

Relationship to Piperidine Chemistry

Piperidine derivatives are ubiquitous in pharmaceuticals due to their:

  • Conformational flexibility : Enables binding to diverse biological targets.
  • Synthetic accessibility : Modular functionalization at positions 1, 4, and elsewhere.

This compound exemplifies strategic substitution :

  • Position 1 : Cyanoethyl groups introduce steric bulk and polarity.
  • Position 4 : Ethyl esters act as protecting groups or metabolic handles.

Comparative studies show that 4-carboxylate piperidines exhibit improved solubility over non-esterified analogs, enhancing bioavailability in drug candidates.

Properties

IUPAC Name

ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-15-11(14)10-4-8-13(9-5-10)7-3-6-12/h10H,2-5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRXXAYKLVVIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Alkylation of 4-Piperidone Derivatives with Cyanide Reagents

This route involves the alkylation of 4-piperidone monohydrate hydrochloride with appropriate alkylating agents, such as 3-chloropropionitrile or 3-bromopropionitrile, in the presence of a base.

Step Reagents/Conditions Outcome Reference
1. Alkylation 4-Piperidone monohydrate hydrochloride + 3-chloropropionitrile Formation of intermediate 19 Example 1 from patent literature
2. Nucleophilic substitution Sodium cyanide (NaCN) in methanol with acid catalysis Conversion to 1-(2-cyanoethyl)-4-(phenylamino)piperidine-4-carbonitrile (compound 20) Example 2 from patent literature

Research Findings:
This method yields high purity intermediates with yields typically ranging from 65% to 78%, depending on solvent and reaction conditions. The reaction temperature varies from room temperature to 80°C, with reaction times between 2 to 24 hours.

Method B: Direct Cyanide Addition to Pre-formed Piperidine Derivatives

This involves the reaction of pre-formed piperidine intermediates with cyanide sources under basic conditions.

Reagent Solvent Temperature Yield (%) Reference
Sodium cyanide Acetonitrile or dichloromethane 20-60°C 50-82 Example 2, patent literature
Potassium cyanide Similar conditions 20-60°C 45-62 Example 2, patent literature

Notes:
This approach is advantageous due to its straightforwardness but requires careful handling of toxic cyanide reagents.

Conversion of Intermediates to the Final Compound

Method C: Acylation of Compound 20 to Form the Propionyl Derivative

The nitrile-bearing piperidine (compound 20) undergoes acylation with propionyl chloride or propionic anhydride in the presence of bases such as triethylamine (TEA).

Reagents Solvent Temperature Reaction Time Yield (%) Reference
Propionyl chloride Dichloromethane 0-50°C 10-30 hours 58-94 Patent EP 3643704
Propionic anhydride Acetonitrile 0-80°C 10-30 hours 65-89 Patent EP 3643704

Research Findings:
Yields are generally high, with optimized conditions favoring lower temperatures (~30-50°C) to minimize side reactions.

Method D: Conversion to Remifentanil

The final step involves the acidic treatment of the acylated nitrile compound to produce the hydrochloride salt of remifentanil, often using gaseous HCl or HCl in methanol.

Reagents Solvent Temperature Reaction Time Yield (%) Reference
HCl in methanol - Room temperature 20-24 hours 72-94 Multiple examples in patent literature

Notes:
The process includes filtration, washing, and recrystallization to obtain high-purity remifentanil hydrochloride.

Summary of Data and Reaction Conditions

Preparation Step Reagents Solvents Temperature Range Typical Yield (%) Notes
Alkylation 4-Piperidone + halogenated nitrile Methanol, Acetonitrile 0-80°C 65-78 From patent examples
Cyanide Addition NaCN or KCN Methanol, Dichloromethane 20-60°C 50-82 Toxic reagent handling required
Acylation Propionyl chloride/anhydride Dichloromethane, Acetonitrile 0-50°C 58-94 Controlled addition, purification necessary
Final Hydrochloride Formation HCl in methanol - Room temp 72-94 Recrystallization for purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

Pharmaceutical Industry

Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate serves as an important intermediate in drug synthesis. Its structural characteristics make it a valuable building block for developing pharmaceuticals targeting various conditions:

  • Analgesics : Compounds derived from piperidine have been studied for their pain-relieving properties, similar to opioids like fentanyl .
  • Anticancer Agents : Research indicates potential anticancer activities due to its ability to interact with specific molecular targets involved in tumor growth and proliferation.
  • Neurological Disorders : The compound has been investigated for its effects on neurotransmitter systems, suggesting possible applications in treating conditions such as depression and anxiety .

Organic Chemistry

In organic synthesis, this compound is used as a precursor for constructing complex heterocycles. Its ability to participate in cyclocondensation reactions allows chemists to create various derivatives with tailored properties.

Biological Activities

The biological activities of this compound are of significant interest:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain pathogens.
  • Cytotoxicity : Investigations into its cytotoxic effects have shown promise in selectively targeting cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have documented the efficacy of similar piperidine derivatives, providing insights into their therapeutic potential:

  • A study on piperidine-based compounds demonstrated significant analgesic effects comparable to traditional pain medications, indicating that derivatives like this compound could lead to novel analgesics with fewer side effects .
  • Research into the structure-activity relationship (SAR) of piperidine derivatives has revealed that modifications at various positions can drastically alter biological activity, highlighting the importance of compounds like this compound in drug design .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

Piperidine derivatives often differ in substituents on the nitrogen atom or the ester group, leading to variations in physicochemical and biological properties. Below is a comparative analysis based on substituent type:

Substituents on the Piperidine Nitrogen
Compound Name Substituent on N Key Properties/Effects Reference
Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate 2-Cyanoethyl - Electron-withdrawing nitrile group enhances polarity and metabolic stability.
Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate 2-Chlorobenzyl - Bulky aromatic group increases lipophilicity; chlorine enhances halogen bonding.
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate 6-Morpholinopyrimidin-4-yl - Heterocyclic moiety improves target selectivity (e.g., Mycobacterium tuberculosis inhibition).
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate 4-Sulfamoylbenzoyl - Polar sulfonamide group enhances solubility and potential for hydrogen bonding.
Modifications at the 4-Position
Compound Name Ester Group Molecular Weight (g/mol) LCMS [M+H]+ Biological Relevance Reference
This compound Ethyl ester ~224 (C₁₁H₁₆N₂O₂) Not reported Potential CNS activity due to nitrile group.
Ethyl 4-cyanopiperidine-1-carboxylate Ethyl ester + 4-cyano 182.22 Not reported High polarity due to dual nitrile/ester groups.
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Free carboxylic acid 201.22 Not reported Improved solubility for salt formation.

Physicochemical Properties

Property This compound Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate Ethyl 4-cyanopiperidine-1-carboxylate
LogP (Predicted) ~1.2 ~2.8 ~0.8
Hydrogen Bond Acceptors 4 3 4
Topological Polar Surface Area (Ų) 65.1 45.9 65.1
Solubility (mg/mL) Moderate (10–20) Low (<5) High (>50)

Biological Activity

Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyanoethyl group and an ethyl ester, which contributes to its chemical reactivity and biological properties. The presence of the cyano group is particularly significant, as it can participate in various interactions with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in signaling pathways, particularly those related to inflammatory responses.
  • Receptor Modulation : It is hypothesized that the piperidine moiety allows for interaction with various receptors, potentially influencing neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, which may be linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Biological Activity Overview

The compound has been studied for several potential biological activities:

  • Antimicrobial Properties : Research indicates that this compound and its derivatives may possess significant antimicrobial effects against a range of pathogens. For example, studies have shown that certain derivatives inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anticancer Effects : Some derivatives have been evaluated for their anticancer potential, demonstrating cytotoxicity against various cancer cell lines. In vitro assays revealed that certain compounds derived from this structure showed promising IC50 values against human cancer cells, indicating their potential as anticancer agents .

Case Study 1: Antimicrobial Activity

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antibacterial activity. The compounds were tested against Staphylococcus aureus and Escherichia coli, with results showing minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of this compound, researchers synthesized various analogs and assessed their cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The most potent derivative exhibited an IC50 value of approximately 20 µM against HepG2 cells, indicating substantial anticancer activity .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus10–50 µg/mL
AntibacterialEscherichia coli15–40 µg/mL
AnticancerHepG2~20 µM
AnticancerMCF-7~25 µM

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, ethyl isonipecotate reacts with 1-bromo-2-chloroethane in the presence of an organic base (e.g., DIPEA) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Subsequent cyanoethylation may use KCN or acrylonitrile under controlled pH (neutral to slightly basic) . Solvent choice (e.g., acetonitrile or THF) and temperature (40–60°C) significantly affect reaction efficiency. Yields >80% are achievable with stoichiometric optimization .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • LC-MS : Retention time and molecular ion ([M+H]<sup>+</sup>) analysis (e.g., m/z 251.2) confirm molecular weight and purity .
  • NMR : <sup>1</sup>H NMR signals at δ 4.1–4.3 ppm (ester -COOCH2CH3), δ 2.5–3.0 ppm (piperidine and cyanoethyl protons), and <sup>13</sup>C NMR peaks at ~117 ppm (C≡N) validate structure .
  • IR : Stretching bands at ~2240 cm<sup>−1</sup> (C≡N) and ~1730 cm<sup>−1</sup> (ester C=O) provide functional group confirmation .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies in polar solvents (e.g., DMSO, ethanol) show degradation <5% at −20°C over 6 months. Hydrolysis risks increase in aqueous media (pH <4 or >9), with ester and cyano groups susceptible to cleavage. Use inert atmospheres (N2) and desiccants for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during cyanoethylation?

  • Methodology : Competing pathways include:

  • Alkylation vs. Elimination : Excess base (e.g., Na2CO3) promotes elimination, forming piperidine-alkene byproducts. Controlled base stoichiometry (1.2–1.5 equiv.) minimizes this .
  • Nitrile Hydrolysis : Trace water in solvents converts –C≡N to –CONH2. Anhydrous conditions (molecular sieves) and aprotic solvents (e.g., THF) mitigate this .

Q. How can stereochemical outcomes be controlled during piperidine functionalization?

  • Methodology : The piperidine ring’s chair conformation influences regioselectivity. For example, axial substitution at the 1-position (cyanoethyl group) is favored due to reduced steric hindrance. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) enable enantioselective synthesis .

Q. What strategies improve the compound’s solubility for in vivo studies?

  • Methodology :

  • Prodrug Design : Replace the ethyl ester with PEGylated or glycosylated esters to enhance aqueous solubility .
  • Co-solvent Systems : Use cyclodextrin complexes or ethanol-water mixtures (up to 20% v/v ethanol) to achieve >10 mg/mL solubility without precipitation .

Q. How do structural modifications impact bioactivity in neurotropic virus inhibition?

  • Methodology : SAR studies show that:

  • The cyanoethyl group enhances blood-brain barrier penetration (logP ~1.8 vs. ~0.5 for unmodified piperidine).
  • Ester hydrolysis to carboxylic acid in vivo reduces potency, suggesting prodrug stability is critical .
  • Substituting the cyano group with amides (–CONH2) retains activity but lowers metabolic stability .

Data Contradictions and Resolution

Q. Conflicting reports on toxicity: How to reconcile in vitro vs. in vivo data?

  • Analysis : In vitro assays (e.g., HepG2 cells) show low cytotoxicity (IC50 >50 µM), while murine models indicate hepatotoxicity at 100 mg/kg. This discrepancy arises from esterase-mediated hydrolysis in vivo, generating reactive intermediates. Mitigation involves:

  • Metabolite Screening : Identify toxic byproducts (e.g., cyanide ions) via LC-MS/MS .
  • Dosage Optimization : Lower doses (≤50 mg/kg) with slow-release formulations reduce toxicity .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

MethodReagents/ConditionsYieldReference
Nucleophilic SubstitutionEthyl isonipecotate, 1-bromo-2-chloroethane, DIPEA, THF, 50°C82%
CyanoethylationAcrylonitrile, K2CO3, DMF, 60°C75%

Table 2 : Stability in Common Solvents

SolventDegradation (25°C, 30 days)Recommended Storage
DMSO<3%−20°C, dark
Ethanol<5%4°C, N2 atm.
Water>30% (pH 7.4)Avoid aqueous use

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate
Reactant of Route 2
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Ethyl 1-(2-cyanoethyl)piperidine-4-carboxylate

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